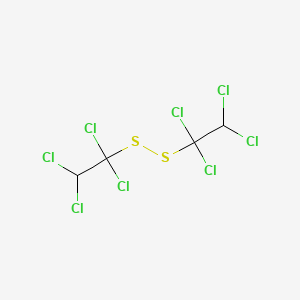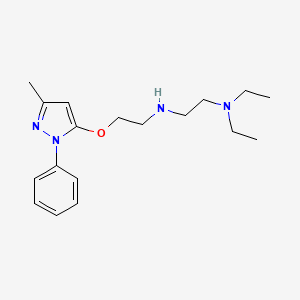
Ethylenediamine, N,N-diethyl-N'-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-: is a complex organic compound characterized by its unique structure, which includes an ethylenediamine backbone substituted with diethyl and pyrazolyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrazolyloxy Group: The pyrazole ring is then reacted with an appropriate alkyl halide to form the pyrazolyloxy group.
Formation of the Ethylenediamine Backbone: The ethylenediamine backbone is synthesized separately and then reacted with diethylamine.
Final Coupling Reaction: The final step involves coupling the ethylenediamine backbone with the pyrazolyloxy group under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethylenediamine backbone.
Reduction: Reduction reactions can occur at the phenyl group and the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylenediamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrazole ring and ethylenediamine backbone.
Reduction: Products include reduced derivatives of the phenyl group and pyrazole ring.
Substitution: Products include substituted derivatives of the ethylenediamine backbone.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring and ethylenediamine backbone play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the context and the target involved.
Comparison with Similar Compounds
Ethylenediamine, N,N-diethyl-: Similar backbone but lacks the pyrazolyloxy group.
N-Ethylethylenediamine: Similar structure but with an ethyl group instead of the pyrazolyloxy group.
N-(1-Naphthyl)ethylenediamine: Similar backbone but with a naphthyl group instead of the pyrazolyloxy group.
Uniqueness: Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- is unique due to the presence of the pyrazolyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
15083-48-4 |
|---|---|
Molecular Formula |
C18H28N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28N4O/c1-4-21(5-2)13-11-19-12-14-23-18-15-16(3)20-22(18)17-9-7-6-8-10-17/h6-10,15,19H,4-5,11-14H2,1-3H3 |
InChI Key |
ULFJNSTZAKKUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCCOC1=CC(=NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


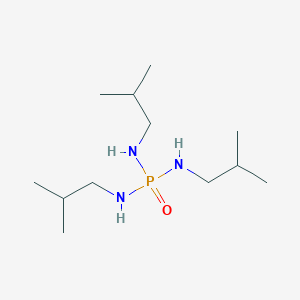
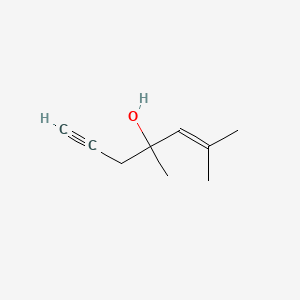
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

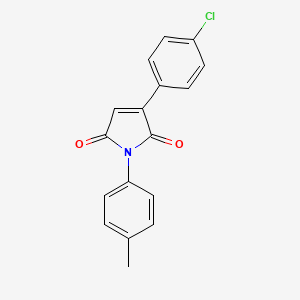
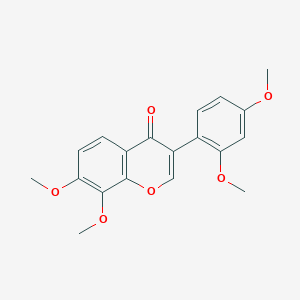

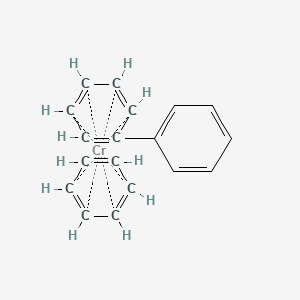

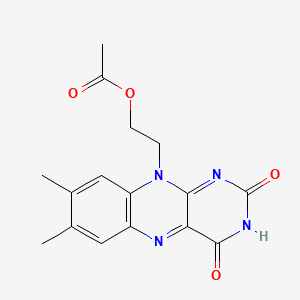
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
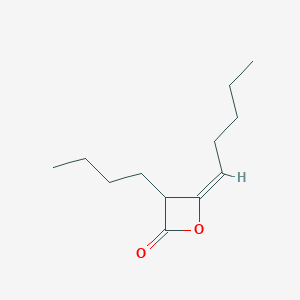
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
